molecular formula C15H20N4O2S B2512545 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421484-86-7

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2512545
CAS No.: 1421484-86-7
M. Wt: 320.41
InChI Key: QBLQJHZLDJQWTG-UHFFFAOYSA-N
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Description

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a benzothiadiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring and benzothiadiazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: This compound shares the piperidine ring and methoxyethyl group but lacks the benzothiadiazole moiety.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound features a similar piperidine structure but differs in its functional groups.

    2-(1-Methylpiperidin-4-yl)ethanamine: This compound has a similar piperidine ring but with different substituents

Uniqueness

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its piperidine ring, benzothiadiazole moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-21-9-8-19-6-4-12(5-7-19)16-15(20)11-2-3-13-14(10-11)18-22-17-13/h2-3,10,12H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQJHZLDJQWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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